3-(4-((2-(2-Aminoethoxy)ethyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(4-{[2-(2-aminoethoxy)ethyl]amino}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[2-(2-aminoethoxy)ethyl]amino}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of anthranilic acid derivatives with piperidine-2,6-dione under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to achieve the required pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
3-(4-{[2-(2-aminoethoxy)ethyl]amino}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(4-{[2-(2-aminoethoxy)ethyl]amino}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and drug development.
Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-(4-{[2-(2-aminoethoxy)ethyl]amino}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with molecular targets such as ubiquitin E3 ligase cereblon. This interaction leads to the degradation of Ikaros transcription factors, which play a crucial role in the regulation of immune responses and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A structurally similar compound with immunomodulatory and anticancer properties.
Thalidomide: Another related compound known for its immunomodulatory effects but with a different safety profile.
Uniqueness
3-(4-{[2-(2-aminoethoxy)ethyl]amino}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific structural modifications that enhance its therapeutic efficacy and reduce side effects compared to similar compounds .
Properties
Molecular Formula |
C17H22N4O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[7-[2-(2-aminoethoxy)ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H22N4O4/c18-6-8-25-9-7-19-13-3-1-2-11-12(13)10-21(17(11)24)14-4-5-15(22)20-16(14)23/h1-3,14,19H,4-10,18H2,(H,20,22,23) |
InChI Key |
ZESKALIJCQIEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCN |
Origin of Product |
United States |
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